molecular formula C13H25N3O3 B2627747 tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate CAS No. 1188964-80-8

tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate

Cat. No.: B2627747
CAS No.: 1188964-80-8
M. Wt: 271.361
InChI Key: QAQYBPAVKCPHOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new chemical entities.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also used in the development of new bioactive molecules.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the synthesis of pharmaceutical compounds with potential activity against various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of tert-butyl and ethylcarbamoyl groups makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

tert-butyl N-[1-(ethylcarbamoyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-5-14-11(17)16-8-6-10(7-9-16)15-12(18)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQYBPAVKCPHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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